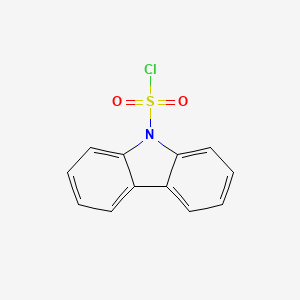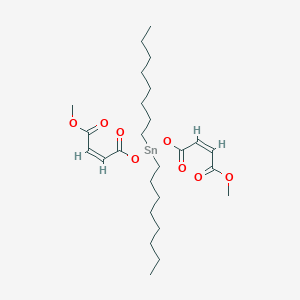
Copper;polonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;polonium is a compound formed by the combination of copper and polonium. Copper is a well-known transition metal with the atomic number 29, while polonium is a highly radioactive element with the atomic number 84. Polonium belongs to the chalcogen group, which also includes oxygen, sulfur, selenium, and tellurium. The compound is of interest due to the unique properties imparted by the presence of polonium, which is known for its high radioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of copper;polonium compounds typically involves the direct reaction of copper with polonium. This can be achieved by heating the two elements together in a controlled environment to form the desired compound. The reaction conditions must be carefully controlled due to the high radioactivity of polonium.
Industrial Production Methods: Industrial production of this compound compounds is limited due to the hazardous nature of polonium. The primary method involves the extraction of polonium from uranium ores, followed by its reaction with copper under stringent safety protocols. The process requires specialized facilities to handle the radioactive material safely.
Analyse Chemischer Reaktionen
Types of Reactions: Copper;polonium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The high radioactivity of polonium can influence the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: this compound compounds can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of polonium with other chalcogens under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxides and polonium oxides, while reduction may produce elemental copper and polonium.
Wissenschaftliche Forschungsanwendungen
Copper;polonium compounds have several scientific research applications, including:
Chemistry: Used in the study of coordination chemistry and the behavior of radioactive elements.
Biology: Investigated for their potential effects on biological systems, particularly in understanding the impact of radioactivity.
Medicine: Explored for potential use in targeted radiotherapy, although the high radioactivity poses significant challenges.
Industry: Utilized in specialized industrial applications, such as heat sources in space probes and industrial measurement devices.
Wirkmechanismus
The mechanism of action of copper;polonium compounds is primarily influenced by the radioactivity of polonium. The compound can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. The copper component can also participate in redox reactions, further contributing to the compound’s effects. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell damage and death.
Vergleich Mit ähnlichen Verbindungen
Copper;selenium: Another chalcogen compound with copper, but less radioactive.
Copper;tellurium: Similar in structure but with different chemical properties due to the presence of tellurium.
Copper;sulfur: Commonly found in nature and widely studied for its various applications.
Uniqueness: Copper;polonium stands out due to the high radioactivity of polonium, which imparts unique properties and challenges in handling and application. Unlike other copper chalcogen compounds, this compound requires specialized facilities and safety protocols due to the hazardous nature of polonium.
Eigenschaften
CAS-Nummer |
59641-82-6 |
|---|---|
Molekularformel |
CuPo |
Molekulargewicht |
272.53 g/mol |
IUPAC-Name |
copper;polonium |
InChI |
InChI=1S/Cu.Po |
InChI-Schlüssel |
NGSHBZUEYDDMNB-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Po] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)









![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)

![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
